N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring an indole moiety, a sulfonyl group, and a biphenyl structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Biphenyl Carboxylic Acid: The final step involves coupling the sulfonylated indole with biphenyl-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form oxindoles or isatins.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Oxindoles, isatins.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Isatin: An oxidation product of indole with significant biological activity.
Oxindole: Another oxidation product of indole, used in medicinal chemistry.
Uniqueness
N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its combination of an indole moiety, a sulfonyl group, and a biphenyl structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
6142-52-5 |
---|---|
Molecular Formula |
C27H22N2O3S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O3S/c30-27(23-12-10-21(11-13-23)20-6-2-1-3-7-20)28-24-14-16-25(17-15-24)33(31,32)29-19-18-22-8-4-5-9-26(22)29/h1-17H,18-19H2,(H,28,30) |
InChI Key |
WCAJXBMXGAWKEW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.